molecular formula C13H14N4O7 B14740653 Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate CAS No. 1749-96-8

Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

Cat. No.: B14740653
CAS No.: 1749-96-8
M. Wt: 338.27 g/mol
InChI Key: RLRZQUNZQXFMAY-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate typically involves a multi-step process:

    Formation of the nitrofuran moiety: This step involves the nitration of furan to produce 5-nitrofuran-2-carbaldehyde.

    Condensation reaction: The 5-nitrofuran-2-carbaldehyde is then condensed with an appropriate amine to form the imidazolidinone ring.

    Esterification: The final step involves the esterification of the imidazolidinone derivative with propan-2-ol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the furan ring can be reduced to an amine, altering the compound’s properties and reactivity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage bacterial cells. Additionally, the imidazolidinone ring can interact with enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is unique due to its combination of a nitrofuran moiety and an imidazolidinone ring, which together contribute to its potent biological activity and potential as a therapeutic agent.

Properties

CAS No.

1749-96-8

Molecular Formula

C13H14N4O7

Molecular Weight

338.27 g/mol

IUPAC Name

propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C13H14N4O7/c1-8(2)23-12(19)7-15-10(18)6-16(13(15)20)14-5-9-3-4-11(24-9)17(21)22/h3-5,8H,6-7H2,1-2H3

InChI Key

RLRZQUNZQXFMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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